molecular formula C25H27OSn B14448962 (+)-p-(Cyclohexylmethyl-1-naphthylstannyl) acetophenone

(+)-p-(Cyclohexylmethyl-1-naphthylstannyl) acetophenone

Katalognummer: B14448962
Molekulargewicht: 462.2 g/mol
InChI-Schlüssel: RWGCEOLMWMVHHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl is a complex organotin compound that features a combination of acetylphenyl, cyclohexylmethyl, and naphthalenyl groups bonded to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl typically involves the reaction of organotin precursors with the corresponding organic ligands. One common method is the Stille coupling reaction, which involves the coupling of an organotin reagent with an organic halide in the presence of a palladium catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of organotin compounds like (4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl may involve large-scale Stille coupling reactions or other organometallic synthesis techniques. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a wide range of organotin derivatives with different organic ligands .

Wissenschaftliche Forschungsanwendungen

(4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl involves its interaction with molecular targets through its organotin center. The tin atom can coordinate with various ligands and participate in catalytic cycles, facilitating chemical transformations. The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Methylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl
  • (4-Acetylphenyl)(cyclohexylmethyl)(phenyl)stannyl
  • (4-Acetylphenyl)(methyl)(naphthalen-1-yl)stannyl

Uniqueness

(4-Acetylphenyl)(cyclohexylmethyl)(naphthalen-1-yl)stannyl is unique due to its specific combination of organic ligands, which imparts distinct chemical properties and reactivity. The presence of the naphthalenyl group, in particular, can influence its electronic properties and interactions with other molecules, making it valuable for specialized applications in synthesis and catalysis .

Eigenschaften

Molekularformel

C25H27OSn

Molekulargewicht

462.2 g/mol

InChI

InChI=1S/C10H7.C8H7O.C7H13.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;1-7(9)8-5-3-2-4-6-8;1-7-5-3-2-4-6-7;/h1-7H;3-6H,1H3;7H,1-6H2;

InChI-Schlüssel

RWGCEOLMWMVHHQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)[Sn](CC2CCCCC2)C3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.